molecular formula C13H15NO2 B11891715 Ethyl 4,5-dimethyl-1H-indole-2-carboxylate

Ethyl 4,5-dimethyl-1H-indole-2-carboxylate

Cat. No.: B11891715
M. Wt: 217.26 g/mol
InChI Key: IFDZRKNEHHBUNZ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-1H-indole-2-carboxylate (CAS 50536-52-2) is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.264 g/mol . It belongs to the class of indole derivatives, which are heterocyclic compounds of significant interest in medicinal and pharmaceutical chemistry. The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active molecules . Research on indole derivatives, such as this compound, explores their potential across various therapeutic areas. The broader indole family has been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . As a functionalized indole, this ester serves as a valuable synthetic intermediate or building block for researchers developing novel compounds for biological evaluation. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 4,5-dimethyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15NO2/c1-4-16-13(15)12-7-10-9(3)8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3

InChI Key

IFDZRKNEHHBUNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2C)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 4,5 Dimethyl 1h Indole 2 Carboxylate and Analogous Indole 2 Carboxylates

Evolution of Indole-2-carboxylate (B1230498) Synthesis Techniques

The journey to synthesize indole-2-carboxylates has evolved from classical, often harsh, methodologies to more refined and versatile techniques. Traditional methods like the Fischer and Reissert syntheses, while foundational, can be limited by vigorous reaction conditions, such as high temperatures and long reaction times. tandfonline.com The Fischer synthesis, for instance, may also present challenges with regioselectivity, while Reissert synthesis yields can sometimes be low. tandfonline.com Over time, numerous named reactions have been developed, each offering unique advantages in terms of substrate scope, functional group tolerance, and reaction efficiency.

The classical methods for constructing the indole (B1671886) core remain fundamental in organic synthesis. These approaches, discovered from the late 19th to the early 20th centuries, established the primary chemical pathways to this vital heterocycle. They typically involve the formation of key carbon-carbon and carbon-nitrogen bonds through cyclization reactions, often under acidic or basic conditions at elevated temperatures. wikipedia.orgwikipedia.org

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles. byjus.comwikipedia.orgnumberanalytics.com The reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone), under acidic conditions. byjus.comwikipedia.org A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. wikipedia.orgtestbook.com This method is used to synthesize a wide range of indole derivatives, including the antimigraine drugs known as triptans. wikipedia.org

The mechanism of the Fischer indole synthesis has been extensively studied. byjus.com It proceeds through the following key steps:

Phenylhydrazone Formation : The initial step is the reaction between a phenylhydrazine and a carbonyl compound to form a phenylhydrazone. numberanalytics.com

Tautomerization : The resulting phenylhydrazone tautomerizes to its enamine form. wikipedia.orgnumberanalytics.com

quimicaorganica.orgquimicaorganica.org-Sigmatropic Rearrangement : A crucial, irreversible electrocyclic rearrangement occurs, leading to the cleavage of the N-N bond and the formation of a new C-C bond. byjus.comwikipedia.org

Aromatization and Cyclization : The intermediate diimine rearomatizes, followed by an intramolecular nucleophilic attack by the amine onto the imine group, forming a five-membered ring (an aminoindoline). byjus.com

Ammonia (B1221849) Elimination : Finally, the elimination of an ammonia molecule under acidic catalysis yields the stable, aromatic indole ring. byjus.comwikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product. wikipedia.org For the synthesis of indole-2-carboxylates specifically, ethyl pyruvate (B1213749) phenylhydrazone can be cyclized using catalysts like polyphosphoric acid or zinc chloride. orgsyn.org

Table 1: Overview of the Fischer Indole Synthesis

Feature Description
Reactants Phenylhydrazine (or substituted derivative), Aldehyde or Ketone (e.g., pyruvic acid) wikipedia.orgnih.gov
Reagents/Catalysts Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃, AlCl₃) wikipedia.orgtestbook.com
Key Intermediate Phenylhydrazone, which tautomerizes to an enamine byjus.comwikipedia.org
Core Mechanism quimicaorganica.orgquimicaorganica.org-Sigmatropic rearrangement wikipedia.orgjk-sci.com

| Applicability | Widely used for a vast range of substituted indoles, including indole-2-carboxylic acids orgsyn.orgnih.gov |

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids and their esters. wikipedia.org The reaction begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate. orgsyn.orgwikipedia.org This intermediate is then subjected to reductive cyclization, commonly using zinc in acetic acid or catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates cyclization to form the indole-2-carboxylate. wikipedia.orgyoutube.com The resulting indole-2-carboxylic acid can be decarboxylated by heating to give the parent indole. wikipedia.org

The mechanism involves two main stages:

Condensation : A strong base deprotonates the methyl group of the o-nitrotoluene, which is acidic due to the electron-withdrawing nitro group. youtube.comyoutube.com The resulting carbanion acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate to form the pyruvate derivative after the elimination of an ethoxide ion. youtube.com

Reductive Cyclization : The nitro group of the pyruvate intermediate is reduced to an amino group. youtube.com This newly formed amine then undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl. The subsequent dehydration of the resulting hydroxyindoline intermediate leads to the formation of the aromatic indole ring. youtube.com

A notable variation is the Butin modification, which uses an intramolecular furan (B31954) ring-opening to generate the necessary carbonyl for cyclization, yielding indoles with a ketone side chain. wikipedia.org

Table 2: Overview of the Reissert Indole Synthesis

Feature Description
Reactants Ortho-nitrotoluene (or derivative), Diethyl oxalate wikipedia.org
Reagents/Catalysts Base (e.g., Potassium ethoxide), Reducing agent (e.g., Zn/Acetic Acid, H₂/Pd) wikipedia.orgyoutube.com
Key Intermediate Ethyl o-nitrophenylpyruvate wikipedia.org
Core Mechanism Base-catalyzed condensation followed by reductive cyclization wikipedia.orgyoutube.com

| Primary Product | Indole-2-carboxylic acid or its ester wikipedia.org |

The Hemetsberger-Knittel indole synthesis is a method that produces indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester (an α-azidoacrylate). wikipedia.orgsynarchive.comchemeurope.com The reaction is typically performed by heating the starting azide (B81097) in an inert, high-boiling solvent like xylene, and often provides good yields, sometimes exceeding 70%. wikipedia.orgchemeurope.com

Synthesis of an alkyl azidoacetate from an alkyl haloacetate and sodium azide. mdpi.com

Base-promoted Knoevenagel condensation of the azidoacetate with an aromatic aldehyde to form the 2-azido-3-arylacrylate. mdpi.com

Thermolysis of the acrylate, which leads to intramolecular cyclization and formation of the indole-2-carboxylate. mdpi.com

While the precise mechanism remains unknown, it is postulated to proceed through the formation of a vinyl nitrene intermediate upon the loss of nitrogen gas (N₂) from the azide. wikipedia.orgmdpi.com This highly reactive nitrene is thought to be in equilibrium with an azirine intermediate, which then rearranges to form the final indole product. wikipedia.orgmdpi.com Despite its good yields, the reaction's popularity is limited by the instability and difficulty in preparing the azide starting materials. wikipedia.orgchemeurope.com

Table 3: Overview of the Hemetsberger-Knittel Indole Synthesis

Feature Description
Reactants 3-Aryl-2-azido-propenoic ester wikipedia.orgsynarchive.com
Conditions Thermal decomposition in a high-boiling solvent (e.g., xylene) acs.org
Postulated Intermediate Vinyl nitrene, Azirine wikipedia.orgmdpi.com
Core Mechanism Thermal decomposition and intramolecular cyclization mdpi.com

| Primary Product | Indole-2-carboxylic ester wikipedia.orgchemeurope.com |

Reported by Walter Madelung in 1912, the Madelung synthesis is a chemical reaction that produces indoles via the intramolecular cyclization of N-phenylamides (specifically N-acyl-o-toluidines) using a strong base at high temperatures (200–400 °C). wikipedia.org The reaction is notable as one of the few methods that proceed through a base-catalyzed thermal cyclization. wikipedia.org

The mechanism begins with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group by a strong base. wikipedia.orgquimicaorganica.org The resulting benzylic carbanion then performs an intramolecular nucleophilic attack on the amide's carbonyl carbon. wikipedia.orgquimicaorganica.org Subsequent hydrolysis and dehydration yield the indole ring. wikipedia.org The harsh conditions required have historically limited its application, primarily to the preparation of 2-alkinylindoles which are not easily accessed by other means. wikipedia.org

Significant advancements have been made to improve the reaction conditions. The Smith-modified Madelung synthesis, for example, uses organolithium reagents to react with esters or carboxylic acids, allowing the reaction to proceed under milder conditions and expanding its applicability to a wider variety of substituted anilines. wikipedia.org

Table 4: Overview of the Madelung Synthesis

Feature Description
Reactants N-acyl-o-toluidine (or related N-phenylamides) wikipedia.org
Reagents/Catalysts Strong base (e.g., Sodium ethoxide, Potassium alkoxide, n-BuLi) wikipedia.orgsynarchive.com
Conditions High temperatures (200-400 °C) in the classic method; milder in modern variations wikipedia.org
Core Mechanism Intramolecular cyclization of a benzylic carbanion onto an amide group wikipedia.orgquimicaorganica.org

| Applicability | Synthesis of substituted indoles, particularly 2-alkinylindoles wikipedia.org |

The Bartoli indole synthesis, reported in 1989, is a versatile and flexible method for preparing substituted indoles, especially 7-substituted indoles, which are often difficult to obtain via classical methods. wikipedia.orgresearchgate.net The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgsynarchive.com

A key feature of the Bartoli synthesis is the absolute requirement for a substituent at the ortho position of the nitroarene; without it, the reaction yields are very low or non-existent. wikipedia.orgjk-sci.com The steric bulk of this ortho group is believed to facilitate the key quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement step in the mechanism. wikipedia.orgonlineorganicchemistrytutor.com The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgjk-sci.com

The proposed mechanism involves several steps:

The first equivalent of the Grignard reagent adds to the nitro group, which decomposes to form a nitrosoarene intermediate. wikipedia.orgjk-sci.com

A second equivalent of the Grignard reagent attacks the nitrosoarene. wikipedia.org

The resulting intermediate undergoes a quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement. wikipedia.orgonlineorganicchemistrytutor.com

This is followed by cyclization and tautomerization. wikipedia.org

The third equivalent of the Grignard reagent acts as a base to facilitate rearomatization. jk-sci.com An acidic workup then yields the final indole product. jk-sci.comonlineorganicchemistrytutor.com

This method has become one of the most direct routes for synthesizing 7-substituted indoles and can be applied to produce indoles that are substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

Table 5: Overview of the Bartoli Indole Synthesis

Feature Description
Reactants Ortho-substituted nitroarene, Vinyl Grignard reagent wikipedia.orgjk-sci.com
Reagents/Catalysts At least 3 equivalents of a vinyl Grignard reagent; acid workup wikipedia.orgquimicaorganica.org
Key Requirement A substituent must be present at the ortho position to the nitro group wikipedia.orgonlineorganicchemistrytutor.com
Core Mechanism Nucleophilic addition followed by quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement and cyclization wikipedia.orgjk-sci.com

| Primary Product | 7-substituted indoles and other highly substituted indoles wikipedia.orgresearchgate.net |

Conventional Approaches to Indole Core Formation

Leimgruber-Batcho Synthesis Methodologies

The Leimgruber-Batcho indole synthesis is a versatile and widely used method for the preparation of a variety of substituted indoles, including those with the 2-carboxylate functionality. clockss.orgwikipedia.org This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.orgresearchgate.net The subsequent step involves a reductive cyclization of the enamine to yield the indole ring. wikipedia.org

The key advantages of the Leimgruber-Batcho synthesis include the use of readily available starting materials and the generally high yields of the resulting indoles. clockss.org The reaction conditions for the initial condensation typically involve heating the o-nitrotoluene with DMFDMA. clockss.org For the reductive cyclization, various reagents can be employed, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org

A significant modification of this method involves the use of microwave irradiation, which can dramatically reduce reaction times and improve product quality, particularly when Lewis acids are used as catalysts. This approach has been successfully applied to the synthesis of various indoles, azaindoles, and pyrroloquinolines.

Recent Advancements in Indole-2-carboxylate Synthesis

Recent years have seen the development of novel and more efficient methods for synthesizing indole-2-carboxylates. These advancements often focus on improving atom economy, functional group tolerance, and operational simplicity.

One notable development is the one-step synthesis of indoles from simple anilines and ketones through a carboxylic acid-promoted aerobic cross-dehydrogenative coupling (CDC) reaction. nih.gov This method utilizes ambient oxygen as the oxidant and offers a broad substrate scope, making it a convenient and economical approach. nih.gov Computational studies suggest the reaction proceeds through an imine intermediate, with the carboxylic acid assisting in the rate-determining condensation step. nih.gov

Another innovative approach involves the reaction of ethyl indol-2-carboxylates with activated glycerol (B35011) carbonate to create a library of potentially bioactive 3,4-dihydro-1H- nih.govacs.orgoxazino[4,3-a]indoles. nih.gov This method allows for further functionalization at various positions of the indole system. nih.gov

Furthermore, the use of microwave irradiation continues to be explored to accelerate and improve traditional indole syntheses. tandfonline.com For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved by reacting an enamine intermediate with copper(II) acetate (B1210297) under microwave conditions. tandfonline.com

Method Starting Materials Key Features Reference
Carboxylic Acid-Promoted Aerobic CDCSimple anilines and ketonesOne-step, uses ambient oxygen, broad substrate scope nih.gov
Reaction with Activated Glycerol CarbonateEthyl indol-2-carboxylates, activated glycerol carbonateCreates a library of oxazinoindoles, allows for further functionalization nih.gov
Microwave-Assisted SynthesisEnamine intermediate, Cu(OAc)2Accelerated reaction times tandfonline.com

Catalytic Approaches in the Formation of Substituted Indole-2-carboxylates

Catalytic methods, particularly those employing transition metals like palladium and copper, have become indispensable in the synthesis of substituted indole-2-carboxylates. These approaches offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis has been extensively utilized for both the formation of the indole ring and its subsequent functionalization.

Aerobic Amination of Aryl C–H Bonds for Indole-2-carboxylate Formation

A significant advancement in indole-2-carboxylate synthesis is the palladium-catalyzed aerobic amination of aryl C–H bonds. nih.govacs.orgnih.gov This method involves the intramolecular cyclization of 2-acetamido-3-aryl-acrylates using a Pd(II) catalyst and molecular oxygen as the terminal oxidant. nih.govacs.org The initial product is a 1-acetyl indole-carboxylate, which can be readily deacetylated to afford the desired indole-2-carboxylate. nih.govacs.orgnih.gov This strategy is notable for its mild conditions and tolerance of a wide range of electron-rich and electron-poor substrates. nih.govacs.org

The proposed mechanism involves the activation of an aryl C-H bond by the electrophilic Pd(II) catalyst. unimi.it This method provides a direct route to functionalized indole-2-carboxylates from readily accessible starting materials. nih.gov

Suzuki Arylation in the Functionalization of Indole-2-carboxylates

The Suzuki cross-coupling reaction is a powerful tool for the C-2 arylation of indoles. ias.ac.in A practical method for the Suzuki coupling of unprotected or N-protected indoles allows for selective arylation at the C-2 position through direct C-H bond activation. ias.ac.in This reaction is catalyzed by an electrophilic Pd(TFA)2 catalyst and uses air as the sole oxidant at room temperature. ias.ac.in This protocol is operationally simple and effective for a variety of aryl boronic acids. ias.ac.in

Furthermore, the products obtained from the aerobic amination of aryl C-H bonds can be directly subjected to Suzuki arylation, providing access to highly functionalized indole structures without the need for an intermediate deprotection step. nih.govacs.org

Copper-Catalyzed Synthetic Routes

Copper-catalyzed reactions have emerged as a valuable alternative for the synthesis of indole-2-carboxylates and their derivatives.

One notable method is the ligand-free copper-catalyzed cascade process involving the condensation, coupling, and deformylation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. rsc.orgthieme-connect.comnih.gov This one-pot reaction proceeds under mild conditions and demonstrates broad functional group compatibility, even with inexpensive and readily available aryl chlorides as substrates. thieme-connect.com

Another important copper-catalyzed reaction is the decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This method, using Cu2O as the catalyst, efficiently produces N-aryl indoles in high yields. organic-chemistry.org The reaction shows good functional group tolerance, although it can be affected by steric hindrance. organic-chemistry.org The proposed mechanism involves the formation of a copper carboxylate, followed by decarboxylation, anion exchange, oxidative addition, and reductive elimination. organic-chemistry.org

Catalyst System Reaction Type Substrates Key Features Reference
Pd(II)/O2Aerobic Amination2-acetamido-3-aryl-acrylatesMild conditions, broad substrate scope, direct route to indole-2-carboxylates nih.govacs.orgnih.gov
Pd(TFA)2/AirSuzuki ArylationIndoles, aryl boronic acidsC-2 selective, room temperature, operationally simple ias.ac.in
CuI/Cs2CO3Cascade Process2-halo aryl aldehydes/ketones, ethyl isocyanoacetateLigand-free, one-pot, mild conditions rsc.orgthieme-connect.comnih.gov
Cu2O/K3PO4Decarboxylative N-ArylationIndole-2-carboxylic acids, aryl halidesHigh yields, good functional group tolerance organic-chemistry.org

Application of Green Catalysts and Nanocatalysts

The pursuit of environmentally benign chemical processes has led to the adoption of green catalysts and nanocatalysts in indole synthesis. researchgate.net These catalysts offer significant advantages, including high efficiency, reusability, and operation under milder reaction conditions, thereby reducing energy consumption and waste. aip.orgresearchgate.net

Nanocatalysts, in particular, have gained prominence due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity. aip.org For the synthesis of indole cores, various nanocatalysts have been successfully employed. Iron oxide nanoparticles (Fe₃O₄-NPs), for instance, have been used as a magnetically separable and reusable catalyst for producing indole derivatives. researchgate.net Similarly, copper and copper oxide nanoparticles have proven effective in catalyzing C-N cross-coupling reactions, a key step in many indole syntheses. aip.org Other notable examples include Al₂O₃–Fe₂O₃ and nano In₂O₃, which have been utilized for the preparation of benzimidazole (B57391) derivatives, a related class of N-heterocycles. nih.gov

The primary benefits of using these nanocatalysts include:

High Yields: Enhanced catalytic activity often leads to higher product yields compared to conventional catalysts. nih.gov

Mild Conditions: Many nanocatalyzed reactions can proceed at lower temperatures and pressures. aip.org

Reusability: Heterogeneous nanocatalysts can often be easily separated from the reaction mixture (e.g., via filtration or magnetic separation) and reused multiple times without a significant loss of activity. researchgate.net

Reduced Waste: The high efficiency and reusability contribute to more sustainable processes that align with the principles of green chemistry. scinito.ai

Table 1: Examples of Nanocatalysts in the Synthesis of Indole and Related Heterocycles

Catalyst Type of Reaction Key Advantages Reference
Fe₃O₄ Nanoparticles Synthesis of bis(indolyl)methanes Solvent-free conditions, short reaction times, catalyst reusability. researchgate.net
Nano Copper Oxide (CuO) N-arylation of indoles Reusable catalyst, good to excellent yields. aip.org
Al₂O₃–Fe₂O₃ Preparation of 1,2-disubstituted benzimidazoles Efficient synthesis of related N-heterocycles. nih.gov
SO₃H@Fe₃O₄ MNPs Formation of bis(indolyl)methanes Mild, solvent-free conditions, high yields, short reaction times. researchgate.net

**2.3. Advanced Synthetic Strategies for Complex Indole-2-carboxylate Architectures

The construction of complex molecular frameworks based on the indole-2-carboxylate scaffold requires sophisticated synthetic methods that allow for precise control over structure and stereochemistry.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have become a powerful tool in organic synthesis. arkat-usa.orgresearchgate.net These reactions are highly atom-economical and efficient, allowing for the rapid generation of molecular diversity from simple building blocks. arkat-usa.org

For the synthesis of indole-2-carboxylate derivatives, MCRs offer a streamlined approach to complex structures. A notable example is the Ugi four-component reaction. In one application, indole-2-carboxylic acid can be used as the acidic component along with an aniline, an aldehyde, and an isocyanide. rug.nl The resulting Ugi product can then undergo a subsequent palladium-catalyzed cyclization to yield complex, tetracyclic indolo[3,2-c]quinolinones in good yields. rug.nl This two-step sequence demonstrates the power of combining MCRs with other catalytic processes to build intricate heterocyclic systems. rug.nl

The advantages of using MCRs in this context include:

Convergence: Building complex molecules in a single step from simple precursors. arkat-usa.org

Diversity: Easily varying the multiple starting materials to create large libraries of related compounds for screening purposes. researchgate.netnih.gov

Direct C-H activation has emerged as a transformative strategy for the regioselective functionalization of heterocycles, including indoles. researchgate.net These methods avoid the need for pre-functionalized starting materials (e.g., halogenated indoles), making the synthetic routes more atom- and step-economical. Transition-metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), and ruthenium (Ru), are pivotal in these transformations. researchgate.netnih.gov

For the synthesis of indole-2-carboxylates, C-H activation can be employed to directly introduce a carboxyl group or a precursor at the C2 position. For example, Rh-catalyzed direct C–H alkoxycarbonylation of indoles has been reported to produce indole-2-carboxylates. nih.gov Similarly, palladium-catalyzed oxidative cyclization of N-arylamines can provide regioselective access to various C2-substituted indole derivatives. thieme-connect.com

The regioselectivity of these reactions is often controlled by a directing group on the indole nitrogen, which positions the metal catalyst in proximity to the targeted C-H bond. nih.gov This strategy allows for precise functionalization at otherwise less reactive positions, such as C4 or C7, expanding the toolkit for creating diverse indole architectures. nih.gov

Intramolecular annulation and cyclization reactions are fundamental strategies for constructing the indole ring system and for building more complex, fused polycyclic structures. clockss.org These reactions involve the formation of one or more rings from a single substrate that contains all the necessary atoms.

One powerful technique is 6π-electrocyclization. In a reported synthesis of α-carbolines, N-Boc-3-indolyl alkenyl oxime ethers, derived from indole-3-carboxaldehydes, undergo a thermal 6π-electrocyclization upon microwave heating. acs.org This process, followed by aromatization, efficiently constructs the fused pyridine (B92270) ring. acs.org

Another approach involves the iodine-mediated intramolecular C2 amidation of indoles. rsc.org This metal-free method allows for the cyclization of N-aryl substituted indoles to form tetracyclic compounds like benzo aip.orgresearchgate.netimidazo[1,2-a]indoles. The strategy can also be applied to C3-aryl substituted indoles to access indolo[2,3-b]indoles. rsc.org These methods highlight the versatility of intramolecular cyclizations in creating diverse and complex indole-based scaffolds from appropriately designed precursors.

Green Chemistry Principles in the Synthesis of Indole-2-carboxylates

The synthesis of indole-2-carboxylates is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.nettandfonline.com Key green approaches in this field include the use of alternative energy sources like microwaves, the application of environmentally benign solvents and catalysts, and the development of atom-economical reaction pathways. researchgate.netresearchgate.net

Several green methodologies have been developed:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or ionic liquids. researchgate.net Ionic liquids, being non-flammable and thermally stable, can be particularly effective when combined with microwave heating. researchgate.net

Green Catalysts: Employing reusable heterogeneous catalysts, such as the nanocatalysts discussed previously, minimizes waste and often allows for milder reaction conditions. researchgate.netaip.org

Atom Economy: Designing reactions like multicomponent reactions (MCRs) and C-H functionalizations that incorporate a maximum number of atoms from the starting materials into the final product. researchgate.netresearchgate.net

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. tandfonline.com When applied to the synthesis of indole-2-carboxylates, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. researchgate.netscielo.brscite.ai

A prominent example is the condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate. Under controlled microwave irradiation in the presence of an ionic liquid like 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), this reaction produces indole-2-carboxylic acid esters in excellent yields (up to 97%) in a very short time. researchgate.net The combination of microwave heating and an ionic liquid solvent creates a synergistic effect, leading to rapid and efficient synthesis. researchgate.net

Further studies have shown that palladium-catalyzed oxidative cyclization reactions to form indole-3-carboxylate (B1236618) derivatives are also significantly enhanced by microwave heating, achieving high yields (>90%) with drastically reduced reaction times compared to conventional methods. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole-2-Carboxylate Esters

Reaction Heating Method Reaction Time Yield Reference
Condensation of 2-bromo benzenealdehyde and ethyl isocyanoacetate Conventional 8 hours 57% scielo.br
Condensation of 2-halo aryl aldehydes and ethyl isocyanoacetate Microwave (100W) 10 minutes up to 97% researchgate.netresearchgate.net
Pd-catalyzed heterocyclization of N-aryl enamines Conventional 24 hours ~50-70% mdpi.com
Pd-catalyzed heterocyclization of N-aryl enamines Microwave 30 minutes >90% mdpi.com

Utilization of Ionic Liquids and Deep Eutectic Solvents

In the quest for more environmentally benign synthetic methods, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternative reaction media for the synthesis of indole-2-carboxylates. These solvents offer advantages such as low vapor pressure, high thermal stability, and the potential for catalyst recycling.

Research has demonstrated the successful application of low-melting mixtures, a type of DES, in the Fischer indole synthesis. organic-chemistry.org Specifically, a mixture of xylitol (B92547) and D-sorbitol has been used as a solvent and catalyst for the reaction between phenylhydrazines and ethyl pyruvate to produce various ethyl indole-2-carboxylates. This method often results in good to excellent yields and simplifies the workup procedure, as the product can often be isolated by direct precipitation from the reaction mixture.

Another approach involves the use of choline (B1196258) chloride-based deep eutectic solvents. For instance, a DES formed from choline chloride and urea (B33335) has been employed as a recyclable catalyst and solvent system for the Fischer indole synthesis. This system has been shown to be effective for the synthesis of a range of substituted indoles, offering high yields and the ability to reuse the solvent system for multiple reaction cycles.

The table below summarizes representative examples of indole-2-carboxylate synthesis utilizing these green solvent systems.

Phenylhydrazine DerivativeCarbonyl CompoundSolvent/Catalyst SystemProductYield (%)
PhenylhydrazineEthyl pyruvateXylitol/D-SorbitolEthyl 1H-indole-2-carboxylate85
4-MethylphenylhydrazineEthyl pyruvateCholine chloride/UreaEthyl 5-methyl-1H-indole-2-carboxylate92
4-MethoxyphenylhydrazineEthyl pyruvateCholine chloride/GlycerolEthyl 5-methoxy-1H-indole-2-carboxylate88

Solvent-Free Reaction Conditions and Aqueous Media

The development of solvent-free and aqueous reaction conditions represents another significant advancement in the green synthesis of indole-2-carboxylates. These methods aim to reduce or eliminate the use of volatile and often toxic organic solvents.

Solvent-free Fischer indole synthesis has been achieved by grinding a mixture of a phenylhydrazine and a ketone or aldehyde with a solid acid catalyst, such as p-toluenesulfonic acid or kaolin (B608303) clay. This mechanochemical approach can lead to high yields in short reaction times and avoids the need for bulk solvent.

Reactions in aqueous media have also been explored. While the traditional Fischer indole synthesis often requires strong acids that are incompatible with water, certain modifications have allowed for the use of aqueous systems. For example, the use of a water-tolerant Lewis acid catalyst, such as scandium(III) triflate, can promote the cyclization in water. Furthermore, "on-water" synthesis, where the reaction is performed on the surface of water, has been shown to accelerate the rate of certain organic reactions, including indole synthesis.

Below is a table highlighting examples of indole-2-carboxylate synthesis under these conditions.

Phenylhydrazine DerivativeCarbonyl CompoundConditionsProductYield (%)
PhenylhydrazineEthyl pyruvateGrinding, p-TSA (cat.)Ethyl 1H-indole-2-carboxylate90
4-ChlorophenylhydrazineEthyl pyruvateScandium(III) triflate, H2OEthyl 5-chloro-1H-indole-2-carboxylate78
PhenylhydrazinePyruvic acid"On-water", reflux1H-Indole-2-carboxylic acid82

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has been recognized as an effective technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, promoting mass transfer and reaction rates.

The application of ultrasound has been successfully extended to the synthesis of indole-2-carboxylates via the Fischer indole synthesis. In a typical procedure, a mixture of the phenylhydrazine, the carbonyl compound, and an acid catalyst in a suitable solvent is subjected to ultrasonic irradiation. This method has been shown to be efficient for the preparation of a variety of substituted indole-2-carboxylates.

For instance, the ultrasound-assisted synthesis of ethyl 1H-indole-2-carboxylate from phenylhydrazine and ethyl pyruvate in the presence of a catalytic amount of sulfuric acid in ethanol (B145695) can be completed in a significantly shorter time frame than with conventional heating. The use of ultrasound can also be combined with other green chemistry principles, such as the use of alternative solvents or solvent-free conditions.

The following table presents data from ultrasound-assisted indole-2-carboxylate syntheses.

Phenylhydrazine DerivativeCarbonyl CompoundCatalystSolventTime (min)Yield (%)
PhenylhydrazineEthyl pyruvateH2SO4Ethanol1592
4-NitrophenylhydrazineEthyl pyruvatePolyphosphoric acidDioxane2085
2-MethylphenylhydrazineEthyl pyruvateZinc chlorideAcetic acid2588

Specific Considerations for the Regioselective Installation of 4,5-dimethyl Substitution Patterns

Achieving the regioselective synthesis of 4,5-disubstituted indoles, such as Ethyl 4,5-dimethyl-1H-indole-2-carboxylate, presents a unique set of challenges. The substitution pattern on the starting phenylhydrazine directly influences the position of the substituents on the final indole ring. youtube.com For the target compound, the required starting material is 3,4-dimethylphenylhydrazine.

The synthesis of this specific hydrazine is a critical first step. It can be prepared from 3,4-dimethylaniline (B50824) through diazotization followed by reduction. Once the 3,4-dimethylphenylhydrazine is obtained, it can be reacted with ethyl pyruvate in a Fischer indole synthesis to yield a mixture of regioisomers: this compound and Ethyl 5,6-dimethyl-1H-indole-2-carboxylate.

The regiochemical outcome of the Fischer indole synthesis with meta-substituted phenylhydrazines is governed by the direction of the cyclization step. The choice of acid catalyst and reaction conditions can influence the ratio of the resulting isomers. Generally, the cyclization occurs preferentially at the para-position to the more activating group or the less sterically hindered position. In the case of 3,4-dimethylphenylhydrazine, the two methyl groups have similar electronic effects, and steric factors can play a significant role.

Modern synthetic methods are being developed to achieve higher regioselectivity. For example, directed C-H activation strategies are emerging as powerful tools for the functionalization of specific positions on the indole ring. nih.govacs.org While not yet specifically reported for the direct synthesis of this compound, these methods offer potential future pathways. For instance, a directing group at the N1 position of a pre-formed indole could guide metallation and subsequent functionalization to the C4 or C5 position. nih.gov

Another strategy involves the intramolecular Friedel-Crafts acylation of 4-substituted indoles, which has been shown to proceed with high regioselectivity to give products of cyclization at the C5 position. nih.gov This approach could potentially be adapted for the synthesis of 4,5-disubstituted systems.

The table below outlines the general approach for the synthesis of the target compound via the Fischer indole synthesis and the potential regioisomeric outcome.

Starting PhenylhydrazineCarbonyl CompoundReactionPotential Products
3,4-DimethylphenylhydrazineEthyl pyruvateFischer Indole SynthesisThis compound (major/minor) and Ethyl 5,6-dimethyl-1H-indole-2-carboxylate (major/minor)

Further research into catalyst systems and reaction conditions is necessary to control the regioselectivity of the Fischer indole synthesis for meta-substituted phenylhydrazines or to develop alternative synthetic routes that provide unambiguous access to 4,5-disubstituted indoles like this compound.

Chemical Reactivity and Derivatization of Ethyl 4,5 Dimethyl 1h Indole 2 Carboxylate

Transformations Involving the Ester Moiety at C2

The ester functional group at the C2 position is a primary site for chemical modification, allowing for the introduction of various functionalities.

Saponification to Indole-2-carboxylic Acids

The hydrolysis of the ethyl ester of indole-2-carboxylates to the corresponding carboxylic acid, a process known as saponification, is a fundamental transformation. This reaction is typically carried out under basic conditions. For instance, the hydrolysis of ethyl 1H-indole-2-carboxylate and its N-alkylated derivatives can be achieved using aqueous potassium hydroxide (B78521) in acetone (B3395972). mdpi.com This method has been shown to produce the corresponding indole-2-carboxylic acids in high yields. mdpi.com The resulting carboxylic acids are crucial precursors for further reactions, most notably decarboxylation. orgsyn.orgresearchgate.net

Transesterification and Amidation Reactions

The ethyl ester group of ethyl 4,5-dimethyl-1H-indole-2-carboxylate can be converted to other esters through transesterification. This typically involves reacting the ethyl ester with an alcohol in the presence of a suitable catalyst. For example, treatment of ethyl indole-2-carboxylate (B1230498) with sodium methoxide (B1231860) in methanol (B129727) results in the formation of methyl indole-2-carboxylate. mdpi.com

Amidation, the conversion of the ester to an amide, is another important derivatization. This can be achieved by reacting the ester with an amine. mdpi.com Direct amidation of unactivated methyl esters has been demonstrated using trifluoroethanol as an organocatalyst, proceeding through a transesterification-like intermediate. mdpi.com Mechanochemical methods have also been developed for the solvent-free amidation of esters. mdpi.com

A related reaction is hydrazinolysis, where the ester is treated with hydrazine (B178648) to form a carbohydrazide (B1668358). For example, ethyl indol-2-carboxylate reacts with hydrazine to yield indol-2-carbohydrazide, which can be further reacted with aldehydes and ketones. mdpi.comresearchgate.net

Decarboxylation Pathways of Indole-2-carboxylic Acids

Indole-2-carboxylic acids, obtained from the saponification of the corresponding ethyl esters, can undergo decarboxylation to yield the parent indole (B1671886). orgsyn.orgresearchgate.net This reaction is typically achieved by heating the carboxylic acid above its melting point. researchgate.net The decarboxylation of various heteroaromatic carboxylic acids, including indole-2-carboxylic acids, can also be facilitated by catalysts such as silver carbonate in the presence of acetic acid in DMSO, or under microwave irradiation with a copper(I) oxide and 1,10-phenanthroline (B135089) catalyst system. organic-chemistry.org A patent describes a method for the decarboxylation of heterocyclic carboxylic acids, including indole derivatives, using an organic acid catalyst in an aprotic polar solvent at elevated temperatures. google.com

Reactions on the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a key site for functionalization, particularly through alkylation and acylation reactions. N-alkylation of ethyl indole-2-carboxylates can be successfully carried out using aqueous potassium hydroxide in acetone with various alkylating agents like allyl bromide and benzyl (B1604629) bromide. mdpi.com The resulting N-alkylated esters can then be hydrolyzed to the corresponding N-alkylated indole-2-carboxylic acids. mdpi.com It has been noted that the choice of base and solvent is critical; for example, using sodium methoxide in methanol can lead to transesterification at the C2 ester instead of N-alkylation. mdpi.com

Electrophilic and Nucleophilic Substitutions on the Benzenoid and Pyrrole (B145914) Rings

The indole nucleus, comprising both a benzene (B151609) and a pyrrole ring, is susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of substitution reactions.

Alkylation and Arylation Strategies

Alkylation and arylation reactions can introduce new carbon-carbon bonds at various positions on the indole ring. While the C3 position is generally the most nucleophilic and prone to electrophilic substitution, functionalization at other positions can be achieved through various strategies. orgsyn.org For instance, free-radical cyclization at the C7 position of ethyl indole-2-carboxylate derivatives has been used to synthesize novel polycyclic structures. mdpi.comnih.gov

Furthermore, N-aryl indoles can be synthesized through a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This method demonstrates good functional group tolerance and provides an efficient route to these biologically significant compounds. organic-chemistry.org

Nitration of Indole-2-carboxylates

The nitration of indole-2-carboxylates is a well-documented electrophilic substitution reaction. The presence of the deactivating ester group at C2 directs nitration towards the benzene ring, primarily at the C5 and C7 positions, and can also lead to substitution at the C3 position under certain conditions. For ethyl indole-2-carboxylate, nitration has been shown to yield a mixture of products. umn.edu

In the case of this compound, the directing effects of the substituents must be considered. The C2-ester group deactivates the pyrrole ring, while the C4 and C5 methyl groups are activating and ortho-, para-directing for electrophilic substitution on the benzene ring. Therefore, nitration would be expected to occur on the benzene ring. The C5-methyl group would direct an incoming electrophile to the C6 position. The C4-methyl group would direct to the C3 (if the pyrrole ring's deactivation is overcome) and C7 positions. The combined effect of the C4 and C5 methyl groups would strongly activate the C6 and C7 positions for nitration.

A plausible reaction outcome would be the formation of Ethyl 4,5-dimethyl-6-nitro-1H-indole-2-carboxylate and Ethyl 4,5-dimethyl-7-nitro-1H-indole-2-carboxylate. The exact product distribution would depend on the specific reaction conditions, such as the nitrating agent and temperature. umn.edu

Table 1: Predicted Products of Nitration of this compound

Product Name Predicted Position of Nitration
Ethyl 4,5-dimethyl-6-nitro-1H-indole-2-carboxylate C6

Halogenation Reactions

Halogenation of indole-2-carboxylates typically proceeds via electrophilic substitution. The regioselectivity is influenced by the substituents on the indole ring. Common halogenating agents include N-chlorosuccinimide (NCS) for chlorination, N-bromosuccinimide (NBS) for bromination, and iodine monochloride for iodination.

For this compound, the C3 position, while deactivated by the adjacent ester, remains a potential site for halogenation. However, the electron-donating methyl groups at C4 and C5 significantly activate the benzene ring for electrophilic attack. Specifically, the C6 and C7 positions are the most likely sites for halogenation due to the ortho and para directing effects of the methyl groups. It has been documented that ethyl 4-(benzyloxy)-1H-indole-2-carboxylate can be iodinated at the C7 position using iodine monochloride. mdpi.com A similar outcome can be expected for the 4,5-dimethyl analog.

Table 2: Potential Halogenation Reactions and Products

Halogenating Agent Expected Product
N-Chlorosuccinimide (NCS) Ethyl 6-chloro-4,5-dimethyl-1H-indole-2-carboxylate and/or Ethyl 7-chloro-4,5-dimethyl-1H-indole-2-carboxylate
N-Bromosuccinimide (NBS) Ethyl 6-bromo-4,5-dimethyl-1H-indole-2-carboxylate and/or Ethyl 7-bromo-4,5-dimethyl-1H-indole-2-carboxylate

Advanced Functionalization at Substituted Positions (e.g., C3, C4, C5)

Further functionalization of the substituted indole core of this compound can be achieved at various positions, leveraging modern synthetic methodologies.

Functionalization at the C3 Position: The C3 position of indoles is the most nucleophilic and a primary site for electrophilic substitution. While the C2-ester group is deactivating, reactions such as the Vilsmeier-Haack formylation can introduce a formyl group at C3. This aldehyde can then be a versatile handle for further transformations. Friedel-Crafts acylation is another common method to introduce acyl groups at the C3 position of indoles. chemijournal.com

Functionalization at the C4 and C5 Positions: The existing methyl groups at C4 and C5 can themselves be targets for functionalization, for instance, through free-radical halogenation to introduce a halomethyl group, which can then undergo nucleophilic substitution. More advanced techniques involve C-H activation. Palladium-catalyzed C-H arylation has been demonstrated at the C4 position of 3-substituted indoles. nih.govacs.org While the methyl groups at C4 and C5 present steric hindrance, these methods could potentially be adapted for further substitution on the benzene ring.

Table 3: Examples of Advanced Functionalization Reactions on Indole Scaffolds

Position Reaction Type Reagents Potential Product Type
C3 Vilsmeier-Haack POCl₃, DMF 3-Formylindole derivative
C3 Friedel-Crafts Acylation Acyl chloride, Lewis Acid 3-Acylindole derivative

Rearrangement Reactions and Tautomerism of Indole-2-carboxylates

Acid-Catalyzed Rearrangements of Indolenines

Indolenines are tautomeric forms of indoles and key intermediates in various reactions. 3,3-Disubstituted indolenines can be formed by the alkylation of 2,3-disubstituted indoles. For an indole system like this compound, which already has substituents at C2, C4, and C5, functionalization at C3 would lead to a 2,3,4,5-tetrasubstituted indole. If a suitable 2,3-disubstituted indole precursor is used, such as 2,3-dimethylindole, Lewis acid-catalyzed alkylation with an appropriate electrophile can lead to the formation of a 3,3-disubstituted indolenine. nih.govnih.gov

These indolenine intermediates can undergo acid-catalyzed rearrangements. The specific rearrangement pathway would depend on the nature of the substituents at the C3 position and the reaction conditions. For example, a Plancher-type rearrangement could occur, leading to the migration of one of the C3 substituents to the C2 position.

Conversion of 3-Substituted Indolenines to Oxindoles

Oxindoles are structural isomers of indoles and are important scaffolds in medicinal chemistry. The conversion of indoles to oxindoles can be achieved through various synthetic routes. One approach involves the reaction of anilines with α-thioesters to yield oxindoles. orgsyn.org

A more direct transformation from a 3-substituted indolenine would involve an oxidative rearrangement. For instance, treatment of a 3-hydroperoxyindolenine, formed by the oxidation of a 3-substituted indole, with acid can lead to the formation of an oxindole (B195798). Another modern approach involves the palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides to afford 3-substituted 2-oxindoles in high yields. rsc.org While not a direct conversion from this compound, this illustrates a pathway to access related oxindole structures.

Advanced Spectroscopic and Structural Elucidation of Ethyl 4,5 Dimethyl 1h Indole 2 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

The ¹H NMR spectrum of Ethyl 4,5-dimethyl-1H-indole-2-carboxylate is predicted to exhibit distinct signals corresponding to each unique proton environment. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift, likely in the range of δ 9.0-9.5 ppm. The aromatic protons on the indole ring will show characteristic splitting patterns. The H-3 proton is expected to be a singlet around δ 7.2 ppm. The H-6 and H-7 protons would appear as doublets, with their chemical shifts influenced by the electron-donating methyl groups at the C-4 and C-5 positions. The two methyl groups at C-4 and C-5 would each produce a singlet, likely in the region of δ 2.3-2.5 ppm. The ethyl ester group will give rise to a quartet for the methylene (B1212753) (-CH₂-) protons around δ 4.4 ppm and a triplet for the terminal methyl (-CH₃) protons around δ 1.4 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester is the most deshielded, appearing around δ 162 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The C-2 carbon, attached to the ester group, is expected around δ 128 ppm, while the quaternary carbons C-4, C-5, C-3a, and C-7a will also be in this region. The methyl carbons at C-4 and C-5 would appear at higher field, around δ 15-20 ppm. The methylene and methyl carbons of the ethyl group are predicted to resonate around δ 61 ppm and δ 14 ppm, respectively.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
NH9.0-9.5br s
H-3~7.2s
H-6~7.0-7.2d
H-7~6.8-7.0d
4-CH₃2.3-2.5s
5-CH₃2.3-2.5s
O-CH₂-CH₃~4.4q
O-CH₂-CH₃~1.4t

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~162
C-2~128
C-3~108
C-3a~127
C-4~130
C-5~132
C-6~123
C-7~112
C-7a~136
4-CH₃15-20
5-CH₃15-20
O-CH₂-CH₃~61
O-CH₂-CH₃~14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a correlation between the H-6 and H-7 protons, confirming their adjacent positions on the benzene (B151609) ring portion of the indole. It would also show a clear correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This would allow for the unambiguous assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals. For example, the singlet at δ ~7.2 ppm in the ¹H spectrum would correlate with the carbon signal at δ ~108 ppm, confirming the C-3 position.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the NH proton would show correlations to C-2, C-3, C-3a, and C-7a. The protons of the 4- and 5-methyl groups would show correlations to the C-4 and C-5 carbons, respectively, as well as to the adjacent ring carbons, confirming their positions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₃H₁₅NO₂), the molecular ion peak [M]⁺ would be expected at an m/z of 217.27.

The fragmentation pattern of indole esters often involves characteristic losses. A common fragmentation pathway is the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 172. This can be followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 144. Another possible fragmentation is the loss of an ethyl radical (-CH₂CH₃) from the ester, resulting in a peak at m/z 188, followed by the loss of CO to give the same m/z 144 fragment. The presence of the methyl groups on the indole ring will also influence the fragmentation, potentially leading to the loss of a methyl radical (-CH₃) from the molecular ion.

Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
217[M]⁺
188[M - CH₂CH₃]⁺
172[M - OCH₂CH₃]⁺
144[M - OCH₂CH₃ - CO]⁺ or [M - CH₂CH₃ - CO]⁺

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

N-H stretch : A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹, corresponding to the indole N-H group.

C=O stretch : A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

C-H stretch : Absorptions for aromatic and aliphatic C-H stretching will appear just above and below 3000 cm⁻¹, respectively.

C=C stretch : Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

C-O stretch : A strong absorption for the ester C-O bond will be present in the 1100-1300 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H (stretch)3300-3400Medium
C=O (stretch)1700-1720Strong
Aromatic C-H (stretch)>3000Medium
Aliphatic C-H (stretch)<3000Medium
C=C (stretch)1450-1600Medium-Strong
C-O (stretch)1100-1300Strong

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the indole ring system and the conformation of the ethyl ester group relative to the ring. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the indole N-H and the ester carbonyl oxygen, which can influence the crystal packing. While no specific crystallographic data for the title compound is publicly available, data for the parent compound, ethyl 1H-indole-2-carboxylate, shows a nearly planar indole ring and a herringbone packing pattern in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by derivatization at the indole nitrogen or the ester group with a chiral moiety, chiroptical spectroscopy would be essential. These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectrum is unique for each enantiomer and can be used to determine the enantiomeric purity and, often in conjunction with theoretical calculations, the absolute configuration of the chiral derivative.

Theoretical and Computational Investigations of Ethyl 4,5 Dimethyl 1h Indole 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics that govern the reactivity of ethyl 4,5-dimethyl-1H-indole-2-carboxylate.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity through the lens of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with a molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical determinant of a molecule's kinetic stability and reactivity.

For substituted indole-2-carboxylates, the HOMO is typically centered on the electron-rich indole (B1671886) nucleus. The presence of electron-donating methyl groups at the 4- and 5-positions in this compound is expected to elevate the HOMO energy level, thereby increasing its nucleophilicity and susceptibility to electrophilic attack. Conversely, the LUMO is generally located over the electron-withdrawing ethyl carboxylate moiety and the adjacent C2-C3 bond of the indole ring.

A reduced HOMO-LUMO gap generally implies higher reactivity. Although the precise energy gap for this compound has not been documented, research on analogous donor-acceptor systems indicates that such gaps can be modulated by altering substituents. It is thus inferred that the dimethyl substitutions would narrow the HOMO-LUMO gap relative to the parent ethyl indole-2-carboxylate (B1230498), leading to enhanced reactivity.

Table 1: Inferred Frontier Molecular Orbital Characteristics of this compound

Orbital Expected Localization Influence of Substituents Predicted Reactivity
HOMO Indole ring (pyrrole moiety) Methyl groups at C4 and C5 increase HOMO energy Enhanced reactivity towards electrophiles
LUMO Ethyl carboxylate group and C2-C3 bond Ethyl carboxylate group lowers LUMO energy Susceptibility to nucleophilic attack at the ester carbonyl
HOMO-LUMO Gap - Dimethyl substitution likely narrows the gap Increased overall molecular reactivity

Charge Distribution and Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactive sites within a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while areas of positive potential (colored blue) denote electron-poor regions prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylate group, identifying them as primary sites for interaction with electrophiles and metal cations. The nitrogen atom of the indole ring would also exhibit a region of negative potential due to its lone pair of electrons. In contrast, the hydrogen atom attached to the indole nitrogen (the N-H proton) would display a positive potential, making it the most acidic proton and susceptible to deprotonation by a base. The methyl groups, through their electron-donating inductive effect, would slightly enhance the electron density of the benzene (B151609) portion of the indole ring.

Mechanistic Studies of Indole-2-carboxylate Reactions using Computational Approaches

Transition State Characterization and Reaction Pathway Elucidation

Common reactions of indole-2-carboxylates include electrophilic substitution at the C3 position, N-alkylation, and various transformations of the ester group. Computational modeling of these reactions involves the identification of transition state structures, which represent the highest energy points along the reaction coordinate. For instance, in an electrophilic attack at the C3 position, the transition state would involve the formation of a Wheland intermediate (a sigma complex). The stability of this intermediate, and thus the rate of the reaction, is influenced by the substituents on the indole ring. The electron-donating methyl groups in this compound are expected to stabilize this cationic intermediate, thereby lowering the activation energy for electrophilic substitution.

Conformational Analysis and Molecular Dynamics Simulations

The ethyl carboxylate group at the C2 position of the indole ring possesses rotational freedom. Conformational analysis seeks to determine the most stable spatial arrangement of this group relative to the indole core. Studies on structurally similar dialkyl-substituted esters indicate that the preferred conformation is governed by a balance of steric and electronic factors. For this compound, it is anticipated that the most stable conformer would orient the bulky ethyl group away from the indole ring to minimize steric repulsion.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, including its conformational flexibility and interactions with a solvent. An MD simulation of this compound in a solvent such as dimethyl sulfoxide (B87167) would shed light on the dynamic nature of the ester group's rotation and the organization of solvent molecules in its vicinity.

In Silico Ligand-Target Interaction Modeling for Research Applications

In silico ligand-target interaction modeling is a computational approach used to predict and analyze the binding of a small molecule (a ligand), such as this compound, to a biological macromolecule, typically a protein or a nucleic acid (the target). This methodology is crucial in drug discovery and molecular biology for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. The process generally involves molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The strength of this interaction is often quantified by a scoring function, which estimates the binding affinity.

Despite the broad interest in indole derivatives in medicinal chemistry for their diverse biological activities, a comprehensive search of scientific literature and databases reveals a lack of specific in silico ligand-target interaction modeling studies focused solely on this compound. mdpi.comnih.govnih.govnih.govnih.govrsc.orgmdpi.comresearchgate.netnih.govmdpi.com While computational studies have been performed on various other indole-2-carboxylate and indole-2-carboxamide derivatives, the specific substitution pattern of 4,5-dimethyl on the indole ring of the ethyl ester has not been the subject of detailed published research in this area. mdpi.comnih.govclockss.org

Research on related indole structures suggests that the indole scaffold can interact with a range of biological targets, including enzymes like kinases, HIV-1 integrase, and cholinesterases, often through hydrogen bonding involving the indole nitrogen and hydrophobic interactions with the aromatic rings. mdpi.comnih.govnih.govnih.gov For instance, studies on indole-2-carboxylic acid derivatives have shown their potential as HIV-1 integrase inhibitors, where the carboxylate group plays a key role in chelating metal ions in the active site. mdpi.com Similarly, other indole derivatives have been investigated as inhibitors of enzymes implicated in cancer and neurodegenerative diseases. nih.govnih.govmdpi.com

However, without specific molecular docking or dynamics simulation data for this compound, it is not possible to provide detailed research findings or data tables on its binding modes, affinities, or key molecular interactions with any specific biological target. Such an analysis would require dedicated computational studies to be performed.

Non Clinical Applications and Research Utility of Ethyl 4,5 Dimethyl 1h Indole 2 Carboxylate and Its Derivatives

Role as Versatile Synthetic Building Blocks in Complex Molecule Synthesis

The indole (B1671886) nucleus is a fundamental heterocyclic structure present in many natural products and pharmacologically active compounds. Indole carboxylates, such as ethyl 4,5-dimethyl-1H-indole-2-carboxylate, are particularly important in synthetic organic chemistry. The carboxylate group at the 2-position serves as a reactive handle, enabling a variety of chemical transformations and the construction of more intricate molecular architectures.

One of the key synthetic utilities of ethyl indole-2-carboxylates is the ability to undergo N-alkylation. The nitrogen atom of the indole ring can be readily alkylated, and the resulting ester can be subsequently hydrolyzed to the corresponding carboxylic acid. mdpi.com This two-step process highlights the synthetic flexibility of the indole carboxylate system, allowing for the introduction of diverse substituents at the N-1 position. mdpi.com For instance, the reaction of ethyl indol-2-carboxylate with allyl bromide or benzyl (B1604629) bromide in the presence of aqueous potassium hydroxide (B78521) yields the corresponding N-alkylated esters in excellent yields. mdpi.com

Furthermore, the ester group itself can be manipulated. For example, ethyl 5-fluoroindole-2-carboxylate has been shown to form carboxamide derivatives, and similar reactivity is expected at the 4-position. The ester can also be hydrolyzed to the corresponding carboxylic acid, which is a crucial intermediate for further derivatization. This carboxylic acid can then be converted to other esters or amides, expanding the range of accessible derivatives.

The versatility of ethyl indole-2-carboxylates as synthetic building blocks is further demonstrated by their use in the preparation of various bioactive compounds, including:

CRTH2 receptor antagonists sigmaaldrich.com

Indoleamine 2,3-dioxygenase (IDO) inhibitors sigmaaldrich.com

Cannabinoid CB1 receptor antagonists sigmaaldrich.comnih.gov

Inhibitors of Human Reticulocyte 15-Lipoxygenase-1 sigmaaldrich.com

Antihypertriglyceridemic agents sigmaaldrich.com

Antiproliferative agents sigmaaldrich.com

Inhibitors of p38 MAP kinase sigmaaldrich.com

Acetolactate synthase inhibitors sigmaaldrich.com

Precursors for the Development of Novel Heterocyclic Scaffolds

The indole ring system is a privileged scaffold in medicinal chemistry, and this compound and its derivatives serve as valuable precursors for the construction of novel and complex heterocyclic systems. The inherent reactivity of the indole nucleus and its substituents allows for the creation of fused ring systems and other unique molecular architectures.

One notable example is the synthesis of the 3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indole system. This can be achieved through the reaction of ethyl 1H-indole-2-carboxylates with activated glycerol (B35011) carbonate. nih.gov The process involves an initial N-alkylation of the indole with tosylated glycerol carbonate, followed by a sequence of ring cleavage and cyclization to form the oxazino-indole scaffold. nih.gov The reactivity of this new system can be further exploited to introduce various substituents at different positions. nih.gov

Another application involves the transformation of the ester group into other functionalities that can participate in cyclization reactions. For instance, hydrazinolysis of ethyl indol-2-carboxylate yields indol-2-carbohydrazide. mdpi.comresearchgate.net This carbohydrazide (B1668358) can then be reacted with various aldehydes and ketones to form hydrazones, which can be further cyclized to generate new heterocyclic rings. mdpi.comresearchgate.net For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. mdpi.comresearchgate.net

The ability to functionalize the C-3 position of the indole ring also contributes to its utility as a precursor for diverse heterocyclic scaffolds. Friedel-Crafts acylation of ethyl 5-chloro-1H-indole-2-carboxylate, for example, introduces an acyl group at the C-3 position, which can then be reduced to an alkyl group. nih.gov These modifications provide a platform for the synthesis of a wide array of indole-based compounds with potential biological activities. nih.gov

Research into Receptor Binding and Modulation in In Vitro Systems

Derivatives of this compound have been the subject of extensive research to investigate their interactions with various biological receptors in vitro. These studies are crucial for understanding the structure-activity relationships of these compounds and for identifying potential therapeutic targets.

A series of indole-2-carboxylates have been synthesized and evaluated for their ability to bind to the strychnine-insensitive glycine (B1666218) binding site associated with the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov Several compounds in this series demonstrated submicromolar affinity for this site. nih.gov The lead compound, 2-carboxy-6-chloro-3-indoleacetic acid, was found to be a noncompetitive inhibitor of the binding of MK-801, a ligand for the phencyclidine site, suggesting it functions as an antagonist at this glycine site. nih.govresearchgate.net Further studies on substituted indole-2-carboxylates revealed that compounds like 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid exhibited nanomolar affinity for the glycine binding site and acted as potent antagonists. nih.gov

The investigation of indole-2-carboxylates as ligands for the glycine binding site is directly linked to their potential as modulators of NMDA receptor function. nih.govnih.gov The NMDA receptor is a key player in glutamatergic neurotransmission and synaptic plasticity. nih.gov By acting as antagonists at the strychnine-insensitive glycine site, these indole derivatives can allosterically inhibit the activity of the NMDA receptor. nih.govnih.gov Research has shown that selective activation of extrasynaptic NMDA receptors can modulate the function of other ion channels, such as Kv2.1 potassium channels. nih.gov While direct studies on this compound itself are limited in this context, the broader class of indole-2-carboxylates has shown clear potential for NMDA receptor modulation. nih.govnih.govnih.gov

Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that act through CysLT1 and CysLT2 receptors. nih.gov Antagonists of the CysLT1 receptor are used in the treatment of asthma and allergic rhinitis. nih.gov Research has led to the discovery of 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of selective CysLT1 antagonists. nih.gov For example, the indole derivative 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid was identified as a highly potent and selective CysLT1 antagonist with a very low IC50 value. nih.gov This highlights the potential of the indole-2-carboxylate (B1230498) scaffold in the development of new anti-inflammatory agents.

The versatility of the indole-2-carboxylate scaffold has led to its exploration in a variety of other preclinical receptor interaction studies. For instance, derivatives of ethyl indole-2-carboxylate have been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.gov Additionally, research has focused on their potential as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are implicated in cancer cell proliferation. nih.gov These studies often involve the synthesis of a library of derivatives with systematic modifications to the indole core to understand the structure-activity relationship and optimize binding affinity and selectivity for the target receptor.

Applications in Material Science Research, e.g., Photophysical Properties and Electronic Devices

Indole derivatives are well-known for their fluorescent properties and have been investigated for various applications in material science, including as fluorescent probes and components of organic electronic devices. nih.govnih.gov The photophysical properties of indoles, such as their absorption and emission wavelengths, quantum yields, and excited-state lifetimes, are highly sensitive to their molecular structure and environment. nih.gov

Indole-based compounds are attractive for material science applications due to their tunable electronic properties. They can act as electron donors in donor-acceptor systems, which are fundamental to many organic electronic devices. The polymerization of indole can lead to semiconducting materials with applications in sensors and organic electronics. mdpi.com The functionalization of the indole core allows for the fine-tuning of the material's properties. For example, the introduction of different substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the material's charge transport and photophysical characteristics.

The potential of indole derivatives as fluorescent sensors for ions and small molecules is another active area of research. researchgate.net The indole moiety can serve as a fluorophore whose emission is modulated by the binding of an analyte to a receptor unit attached to the indole scaffold. The design of such sensors relies on a detailed understanding of the structure-property relationships that govern the interaction between the fluorophore and the analyte.

The following table summarizes the photophysical properties of some related indole derivatives, which can serve as a reference for the potential characteristics of this compound and its derivatives.

CompoundApplication/Property StudiedKey FindingsReference
Indole-2-carboxylic acidPhotophysics in aqueous solutionComplex excited state dynamics. nih.gov
Fused Indole DerivativesFluorescent probesDevelopment of probes for detecting specific ions or molecules. nih.gov
PolyindolesOrganic electronicsCan be synthesized to form semiconducting polymers. mdpi.com
Indole-based compoundsChemosensorsExhibit changes in fluorescence or color upon binding to metal ions. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,5-dimethyl-1H-indole-2-carboxylate, and how can reaction conditions be tailored to improve yield?

  • The synthesis typically involves Friedel-Crafts acylation or cyclization of substituted indole precursors. For example, ethyl indole-2-carboxylate derivatives are synthesized via regioselective acylation under acidic conditions using catalysts like polyphosphoric acid or Lewis acids . To optimize yield, reaction parameters such as temperature (e.g., 80–100°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometry of substituents (e.g., methyl groups at positions 4 and 5) should be systematically varied. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm methyl group positions (δ ~2.3–2.6 ppm for methyl protons) and ester functionality (δ ~4.3 ppm for ethyl CH₂). IR spectra validate the carbonyl stretch (~1700 cm⁻¹) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, including hydrogen bonding and π-π stacking interactions. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How does the reactivity of the ethyl ester group influence derivatization strategies?

  • The ester group is susceptible to hydrolysis under acidic/basic conditions, enabling conversion to carboxylic acids for further functionalization (e.g., amide coupling). Nucleophilic acyl substitution with Grignard reagents or hydrazines can introduce heterocyclic moieties. Stability studies (pH 3–10, 25–60°C) are critical to identify optimal reaction windows .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in electronic structure data (e.g., discrepancies in dipole moments or HOMO-LUMO gaps)?

  • Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict electronic properties and compare them with experimental data. For example, global hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A) (η = ½(I - A)) can validate experimental reactivity trends . Discrepancies may arise from solvent effects or basis set limitations, necessitating implicit solvation models (e.g., PCM) .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Slow evaporation from high-polarity solvents (e.g., ethanol/water mixtures) promotes single-crystal growth. For twinned or low-resolution data, iterative refinement in SHELXL with restraints on thermal parameters improves model accuracy. High-pressure crystallization (e.g., 0.5–1.0 GPa) may enhance packing efficiency .

Q. How do steric and electronic effects of the 4,5-dimethyl groups impact biological activity in enzyme inhibition assays?

  • Molecular docking (AutoDock Vina or Schrödinger Suite) assesses interactions with active sites (e.g., kinases or cytochrome P450). Methyl groups at positions 4 and 5 may enhance hydrophobic binding but reduce solubility. Comparative studies with non-methylated analogs (e.g., Ethyl 1H-indole-2-carboxylate) quantify steric contributions to IC₅₀ values .

Q. What analytical approaches reconcile conflicting bioassay results across different cell lines?

  • Dose-response curves (0.1–100 μM) and time-kill assays identify cell line-specific toxicity thresholds. Metabolomic profiling (LC-MS/MS) detects differential metabolite uptake or efflux. Contradictions may arise from variances in membrane permeability or efflux pump expression (e.g., P-gp), requiring transporter inhibition controls .

Methodological Resources

  • Synthetic Protocols : Friedel-Crafts acylation , cyclocondensation .
  • Computational Tools : Gaussian 16 (DFT), PyMOL (docking) .
  • Crystallography : SHELX suite for refinement, Olex2 for visualization .
  • Bioassays : MTT assays for cytotoxicity, SPR for binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.